molecular formula C10H11ClF3NO B11731986 (3R)-3-amino-3-[3-chloro-5-(trifluoromethyl)phenyl]propan-1-ol

(3R)-3-amino-3-[3-chloro-5-(trifluoromethyl)phenyl]propan-1-ol

Cat. No.: B11731986
M. Wt: 253.65 g/mol
InChI Key: JOABSOKAJCLWFR-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R)-3-amino-3-[3-chloro-5-(trifluoromethyl)phenyl]propan-1-ol: is a chiral amino alcohol with a trifluoromethyl group. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the trifluoromethyl group enhances its chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with commercially available 3-chloro-5-(trifluoromethyl)benzaldehyde.

    Step 1: The benzaldehyde undergoes a nucleophilic addition with a suitable amine to form an imine intermediate.

    Step 2: The imine is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the corresponding amine.

    Step 3: The amine is subjected to a chiral resolution process to obtain the (3R)-enantiomer.

    Step 4: The final step involves the addition of a hydroxyl group to the amine, typically through a reaction with an epoxide or a hydroxylating agent.

Industrial Production Methods: Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-pressure hydrogenation, and automated chiral resolution techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.

    Reduction: The ketone can be reduced back to the hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The amino group can undergo substitution reactions with various electrophiles, such as alkyl halides, to form substituted amines.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products:

    Oxidation: (3R)-3-[3-chloro-5-(trifluoromethyl)phenyl]propan-1-one.

    Reduction: (3R)-3-amino-3-[3-chloro-5-(trifluoromethyl)phenyl]propan-1-ol.

    Substitution: Various substituted amines depending on the electrophile used.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of complex organic molecules.
  • Acts as a chiral auxiliary in asymmetric synthesis.

Biology:

  • Investigated for its potential as an enzyme inhibitor.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Explored for its potential as a pharmaceutical intermediate.
  • Evaluated for its biological activity against various diseases.

Industry:

  • Utilized in the development of agrochemicals.
  • Employed in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (3R)-3-amino-3-[3-chloro-5-(trifluoromethyl)phenyl]propan-1-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, potentially inhibiting their activity. The amino and hydroxyl groups facilitate hydrogen bonding and electrostatic interactions with the target molecules, leading to the desired biological effects.

Comparison with Similar Compounds

    (3S)-3-amino-3-[3-chloro-5-(trifluoromethyl)phenyl]propan-1-ol: The enantiomer of the compound with different stereochemistry.

    3-amino-3-[3-chloro-5-(trifluoromethyl)phenyl]propan-1-ol: The racemic mixture of the compound.

    3-amino-3-[3-chloro-5-(trifluoromethyl)phenyl]propan-2-ol: A structural isomer with the hydroxyl group on the second carbon.

Uniqueness: The (3R)-enantiomer is unique due to its specific stereochemistry, which can result in different biological activities and interactions compared to its (3S)-enantiomer and racemic mixture. The presence of the trifluoromethyl group also distinguishes it from other similar compounds, providing enhanced stability and biological activity.

Properties

Molecular Formula

C10H11ClF3NO

Molecular Weight

253.65 g/mol

IUPAC Name

(3R)-3-amino-3-[3-chloro-5-(trifluoromethyl)phenyl]propan-1-ol

InChI

InChI=1S/C10H11ClF3NO/c11-8-4-6(9(15)1-2-16)3-7(5-8)10(12,13)14/h3-5,9,16H,1-2,15H2/t9-/m1/s1

InChI Key

JOABSOKAJCLWFR-SECBINFHSA-N

Isomeric SMILES

C1=C(C=C(C=C1C(F)(F)F)Cl)[C@@H](CCO)N

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)Cl)C(CCO)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.